2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone
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Overview
Description
2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone is a chemical compound with the molecular formula C21H18O4S and a molecular weight of 366.43 g/mol . It is also known by the alternate name O-(p-Toluenesulfonyl)benzoin . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
The synthesis of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone typically involves the reaction of benzoin with p-toluenesulfonyl chloride in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the p-toluenesulfonyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water and an acid or base, it can undergo hydrolysis to yield benzoin and p-toluenesulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone involves its interaction with specific molecular targets and pathways. It exhibits potent anti-inflammatory and analgesic properties, making it valuable for treating pain-related conditions such as arthritis and migraines. Additionally, it has shown promising results in inhibiting cancer cell growth, suggesting potential anticancer applications. The precise molecular targets and pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone can be compared with similar compounds such as:
Benzoin: A precursor in the synthesis of this compound.
p-Toluenesulfonyl Chloride: A reagent used in the synthesis of the compound.
Other Tosylated Compounds: Compounds with similar functional groups that exhibit comparable reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it valuable for various research applications .
Properties
IUPAC Name |
(2-oxo-1,2-diphenylethyl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4S/c1-16-12-14-19(15-13-16)26(23,24)25-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,21H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDWUFCUUXXYTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471218 |
Source
|
Record name | 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1678-43-9 |
Source
|
Record name | Benzoin tosylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1678-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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